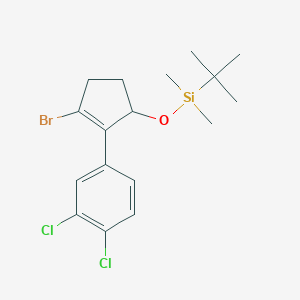
((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane: is a complex organic compound with a molecular weight of 422.26 g/mol . This compound is characterized by the presence of bromine, chlorine, and silicon atoms, making it a unique entity in organic chemistry. It is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves multiple steps. One common method includes the reaction of 3-bromo-2-(3,4-dichlorophenyl)cyclopent-2-en-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The reaction is usually carried out in an anhydrous solvent like methylene chloride at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, ((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is used as a building block for the synthesis of more complex molecules . It is particularly useful in the development of new materials and catalysts.
Biology: This compound can be used in biological studies to investigate the effects of halogenated cyclopentene derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties. The presence of bromine and chlorine atoms can enhance the biological activity of the compound, making it a candidate for drug development.
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of products with specific properties.
Mechanism of Action
The mechanism of action of ((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its interaction with molecular targets through various pathways. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules . The silicon atom provides stability and can facilitate the formation of silicon-oxygen bonds in reactions.
Comparison with Similar Compounds
- 3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-en-1-ol
- tert-Butyl(dimethyl)silyl chloride
- 3,4-Dichlorophenylcyclopent-2-en-1-yl acetate
Uniqueness: The uniqueness of ((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane lies in its combination of bromine, chlorine, and silicon atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H23BrCl2OSi |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
[3-bromo-2-(3,4-dichlorophenyl)cyclopent-2-en-1-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C17H23BrCl2OSi/c1-17(2,3)22(4,5)21-15-9-7-12(18)16(15)11-6-8-13(19)14(20)10-11/h6,8,10,15H,7,9H2,1-5H3 |
InChI Key |
OHWUHCLNZQZMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C1C2=CC(=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hcl](/img/structure/B13048525.png)
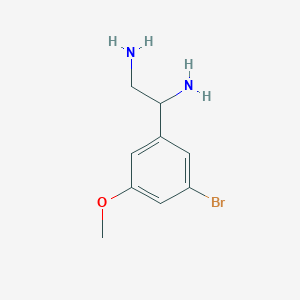
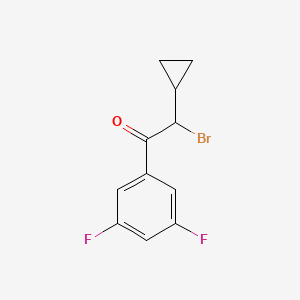
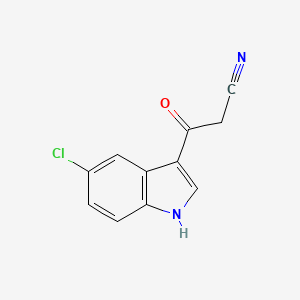
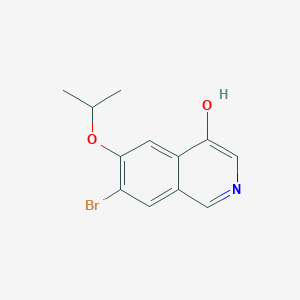
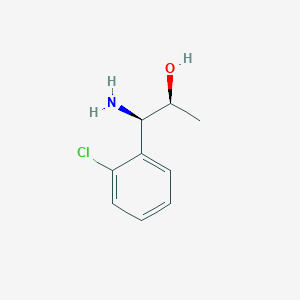
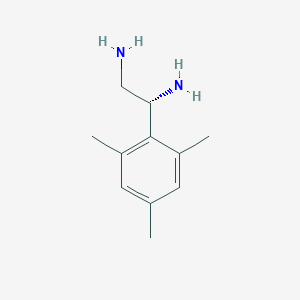
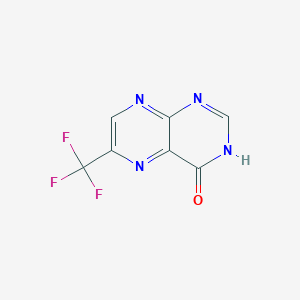
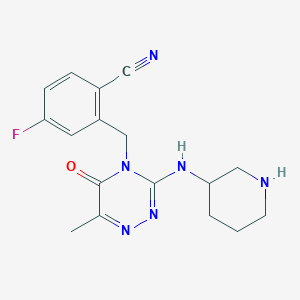
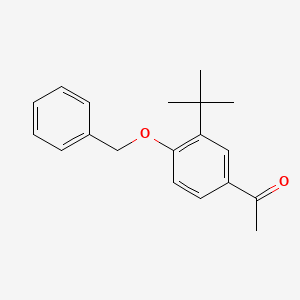
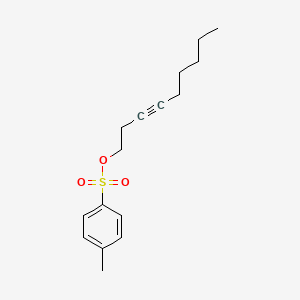
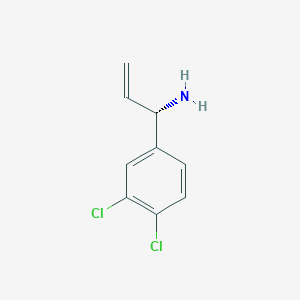
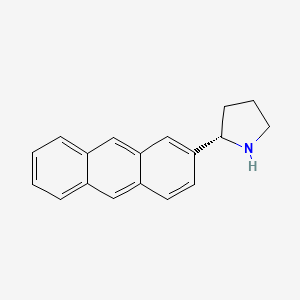
![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)
